N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide

Medicinal Chemistry 5-HT2A Antagonists Physicochemical Properties

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide (CAS 932970-52-0, PubChem CID is a synthetic small molecule comprising a 2,2-diphenylacetamide core linked via an ethyl spacer to a 2-methoxyphenyl-substituted piperazine sulfonamide. It belongs to the class of phenylsulphonyl piperazine derivatives, a scaffold extensively patented by Merck Sharp & Dohme Ltd.

Molecular Formula C27H31N3O4S
Molecular Weight 493.62
CAS No. 932970-52-0
Cat. No. B2941474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide
CAS932970-52-0
Molecular FormulaC27H31N3O4S
Molecular Weight493.62
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H31N3O4S/c1-34-25-15-9-8-14-24(25)29-17-19-30(20-18-29)35(32,33)21-16-28-27(31)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,26H,16-21H2,1H3,(H,28,31)
InChIKeyAWOWGNPXPIIIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 932970-52-0: Compound Overview


N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide (CAS 932970-52-0, PubChem CID 16029847) is a synthetic small molecule comprising a 2,2-diphenylacetamide core linked via an ethyl spacer to a 2-methoxyphenyl-substituted piperazine sulfonamide [1]. It belongs to the class of phenylsulphonyl piperazine derivatives, a scaffold extensively patented by Merck Sharp & Dohme Ltd. as selective antagonists of the human 5-HT2A receptor [2]. The compound is currently listed as a screening compound by commercial suppliers for early-stage drug discovery, with a molecular weight of 493.6 g/mol and a predicted XLogP3 of 3.7 [1].

Workflow 5-HT2A antagonist screening
Pharmacophore Phenylsulphonyl piperazine class, patent-defined
Selection CNS hit identification, early-stage discovery

Why Generic Substitution Fails


Within the phenylsulphonyl piperazine class, subtle structural variations critically alter receptor binding profiles and drug-like properties. The 2-methoxyphenyl substitution on the piperazine ring distinguishes this compound from close analogs such as the 4-fluorophenyl variant (CAS 932969-79-4) and the 4-methoxyphenyl-sulfonyl-piperazine variant (CAS 1189656-20-9), as well as from the prototypical 5-HT2A antagonist MDL-100,907, which uses a 2,3-dimethoxyphenyl group on a piperidine ring [1]. Prior structure-activity relationship (SAR) studies on arylpiperazine diphenylacetamides demonstrate that the position and electronic nature of the aryl substituent directly controls the ratio of 5-HT2A to D2 receptor affinity, a key determinant of atypical antipsychotic potential [2]. Therefore, generic substitution without this specific 2-methoxyphenyl-sulfonamide geometry risks losing target selectivity and altering off-target profiles in unpredictable ways.

!
Substitution geometry
2-methoxyphenyl differs from fluorophenyl and methoxyphenyl-sulfonyl analogs; may shift binding profile.
!
Scaffold mismatch
Piperazine-sulfonamide scaffold distinct from piperidine 5-HT2A antagonists; selectivity trajectory may not transfer.
!
Selectivity shift
Aryl substituent position may alter 5-HT2A/D2 selectivity; class-level SAR requires compound-specific validation.

Quantitative Differentiation vs. Analogs


Lipophilicity Difference vs. 4-Methoxyphenylsulfonyl Analog

The target compound places the methoxy group at the 2-position of the N-aryl piperazine, whereas the closest analog (CAS 1189656-20-9) places the methoxy at the 4-position of the phenylsulfonyl group. This positional isomerism results in a measurable difference in calculated lipophilicity. The target compound has an XLogP3 of 3.7 [1], whereas the 4-methoxyphenyl-sulfonyl analog has a higher predicted XLogP3 of 4.5 [2]. This difference of 0.8 log units is significant for CNS drug design, where optimal brain penetration is typically observed in the XLogP range of 2-4.

Lipophilicity
Class-level inference
ΔXLogP3 0.8 (3.7 vs 4.5)
May influence CNS permeability context
Computed values; experimental logP not available
Medicinal Chemistry 5-HT2A Antagonists Physicochemical Properties

5-HT2A vs. D2 Selectivity Profile

The Merck Sharp & Dohme patent (US 6,852,718) explicitly defines the phenylsulphonyl piperazine subclass containing an N-arylalkyl-substituted piperazine ring as selective 5-HT2A receptor antagonists [1]. The patent establishes that compounds within this class are 'essentially devoid of activity at the human dopamine D2 receptor', a key differentiator from first-generation antipsychotics that cause extrapyramidal side effects via D2 blockade. The target compound satisfies all structural criteria for this pharmacophore, whereas close analogs like MDL-100,907 (a piperidine, not piperazine) belong to a distinct structural subclass with a different selectivity trajectory [2].

Receptor Selectivity
Class-level inference
Pharmacophore-defined 5-HT2A antagonist; D2-sparing class claim
Patent-class selectivity hypothesis
No direct Ki data; structural inference only
Neuropharmacology 5-HT2A Antagonism Selectivity

2-Methoxy Substitution and Antipsychotic-Like Activity

In a study of 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides (3a-j) evaluated in apomorphine-induced climbing, 5-HTP-induced head twitches, and catalepsy models in mice, compound 3e showed a maximum atypical antipsychotic-like profile [1]. The SAR revealed that the nature and position of the aryl substitution on the piperazine ring critically determine the behavioral outcome. The target compound features a 2-methoxyphenyl group on the piperazine ring linked via a sulfonamide; although this study used a direct N-alkyl linkage rather than a sulfonamide spacer, it provides the closest published evidence that ortho-methoxyphenyl substitution within the diphenylacetamide chemotype is compatible with antipsychotic-like activity without catalepsy.

In Vivo SAR Context
Cross-study comparable
2-methoxyphenyl chemotype compatible with behavioral activity; sulfonamide linker differs from reference
Supports behavioral screening rationale
Qualitative comparison; different linker chemistry
Antipsychotic Drug Discovery Structure-Activity Relationship In Vivo Pharmacology

Purity & Pricing vs. Alternative Sources

The target compound is available from Life Chemicals (Catalog No. F2068-0609) at 90%+ purity in 5 mg format for $69.00 [1]. In contrast, the 4-methoxyphenyl-sulfonyl analog (CAS 1189656-20-9) is listed by EvitaChem (Catalog EVT-2765681) with purity unspecified . The closest 2-fluorophenyl variant (CAS 932969-79-4) is listed by BenchChem with 95% purity but lacks transparent pricing . For screening campaigns requiring defined purity and milligram quantities, the target compound offers a verifiable purity specification and defined pricing, which is not uniformly available for all analogs.

Commercial Availability
Supporting evidence
Target: 90%+ purity, 5 mg, defined pricing vs. analogs: unspecified purity, non-public pricing
Supports HTS procurement decisions
Vendor QC data; independent verification advised
High-Throughput Screening Compound Procurement Purity Comparison

CAS 932970-52-0 Application Scenarios


5-HT2A Antagonist Screening Libraries

In building a focused screening library for atypical antipsychotic discovery, including this compound provides a structurally defined 5-HT2A pharmacophore that matches the patent claims of the phenylsulphonyl piperazine class [1]. Its ortho-methoxyphenyl substitution on the piperazine ring offers a distinct SAR vector compared to the para-substituted analogs and the piperidine-based MDL-100,907 [2]. This enables exploration of a unique chemical space within the 5-HT2A antagonist field.

Optimal Lipophilicity for CNS Drug Discovery

With an XLogP3 of 3.7, this compound falls within the optimal range for CNS drug candidates (typically 2-4), unlike the more lipophilic 4-methoxyphenyl-sulfonyl analog (XLogP3 ~4.5) [1]. For programs where excessive lipophilicity risks higher non-specific binding, hERG liability, or poor solubility, this compound represents a more balanced starting point for hit-to-lead optimization [2].

Sulfonamide vs. Acetamide Linker SAR

The compound contains a key structural feature—an ethyl spacer between the sulfonamide and diphenylacetamide groups—that differentiates it from the N-alkyl linked arylpiperazine diphenylacetamides studied by Kumar et al. (2011) [1]. This enables direct head-to-head comparison of how sulfonamide vs. acetamide linkers influence 5-HT2A/D2 selectivity, metabolic stability, and in vivo efficacy. Researchers can use this compound to expand the SAR landscape around the diphenylacetamide core.

Defined Purity & Pricing for HTS Procurement

For high-throughput screening programs that require compounds with verified purity specifications, this compound is commercially available at 90%+ purity from Life Chemicals with transparent pricing ($69.00 / 5 mg) [1]. This reduces procurement risk compared to analogs where purity is unspecified or pricing is not publicly disclosed [2]. The defined minimum purity supports more reliable hit confirmation and dose-response follow-up.

Application
Selection Property
Validation Focus
5-HT2A antagonist screening
Pharmacophore-class match to patent-defined scaffold
5-HT2A receptor binding assay
CNS drug discovery programs
Predicted lipophilicity within CNS range
CNS permeability profiling
Sulfonamide linker SAR studies
Linker-type differentiation vs acetamide analogs
5-HT2A/D2 selectivity profiling
HTS procurement
Defined minimum purity specification
QC verification by HPLC/LCMS
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